UNC0224

G9a inhibitor binding affinity isothermal titration calorimetry

Choose UNC0224 for its foundational role in G9a/GLP research. Unlike less-characterized analogs, it provides the first high-resolution co-crystal structure (PDB: 3K5K), enabling structure-based design. Its unique 12.7-fold G9a-over-GLP selectivity and clean cellular epigenetic profile (80% H3K9me2 reduction at 1 µM) ensure phenotype reliability, avoiding confounding off-target effects from substitute compounds.

Molecular Formula C26H43N7O2
Molecular Weight 485.7 g/mol
CAS No. 1197196-48-7
Cat. No. B611569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC0224
CAS1197196-48-7
SynonymsUNC0224;  UNC-0224;  UNC 0224; 
Molecular FormulaC26H43N7O2
Molecular Weight485.7 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C
InChIInChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29)
InChIKeyXIVUGRBSBIXXJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UNC0224 (CAS 1197196-48-7) Overview: A G9a/GLP Histone Methyltransferase Chemical Probe for Epigenetic Research


UNC0224 (CAS 1197196-48-7) is a quinazoline-based small molecule inhibitor that targets the histone lysine methyltransferases G9a (EHMT2) and GLP (EHMT1) [1]. Discovered through structure-activity relationship (SAR) optimization of the BIX-01294 template, UNC0224 represents the first-in-class high-affinity G9a chemical probe that enabled the initial high-resolution co-crystal structure of G9a with a small-molecule inhibitor [1][2]. Its fundamental utility stems from its validated potency, selectivity profile, and its historical role as the foundational tool compound that enabled subsequent structure-based drug design of more advanced G9a/GLP inhibitors [3].

Why UNC0224 Cannot Be Substituted with a Generic G9a Inhibitor: The Consequences of Subtle Structural Divergence


The quinazoline class of G9a/GLP inhibitors exhibits extreme sensitivity to substituent modifications, rendering simple interchange with analogs highly consequential for experimental outcomes [1]. Subtle structural variations in the lysine-binding channel occupation motif, the quinazoline core, or the diamino group directly dictate not only potency against G9a but also profoundly alter selectivity across the broader histone methyltransferase family and physicochemical properties [2][3]. For instance, the 7-dimethylaminopropoxy side chain of UNC0224, which confers its high affinity and selectivity for G9a over SET7/9 and SET8, is distinct from the propyl-piperazine side chain of UNC0638, leading to divergent target engagement profiles and cellular potencies [2]. Substituting UNC0224 with a less well-characterized or structurally divergent analog without rigorous validation introduces significant risk of confounding off-target effects, incomplete target engagement, or altered cellular phenotype, thereby compromising the reproducibility and mechanistic interpretation of experimental results [4].

Quantitative Evidence Guide for UNC0224: Head-to-Head Differentiation from G9a/GLP Inhibitor Analogs


Fold-Improvement in Binding Affinity and Potency over the Prototype Inhibitor BIX-01294

UNC0224 demonstrates a substantial improvement in binding affinity for the G9a enzyme compared to its chemical precursor, BIX-01294. Isothermal titration calorimetry (ITC) experiments revealed that UNC0224 exhibits a 5-fold higher binding affinity for G9a than BIX-01294 . This enhanced binding affinity translates directly to functional potency, with UNC0224 achieving an IC50 of 15 nM in a ThioGlo G9a methyltransferase assay, which represents an approximately 113-fold improvement in potency compared to the reported IC50 of 1.7 μM for BIX-01294 under comparable conditions [1].

G9a inhibitor binding affinity isothermal titration calorimetry structure-activity relationship

Selectivity Profile for G9a Over Other Histone Methyltransferases

UNC0224 exhibits a high degree of selectivity for its primary target, G9a, against a panel of other histone lysine methyltransferases. It displays greater than 1,000-fold selectivity for G9a over SET7/9 and SET8 in biochemical assays . Furthermore, UNC0224 is reported to be inactive against other tested methyltransferases, including PRMT3 and JMJD2E, up to a concentration of 40 μM . In contrast, the earlier inhibitor BIX-01294, while also selective for G9a/GLP, has a lower potency window and a more ambiguous selectivity profile at the higher concentrations required for cellular activity, which can lead to promiscuous enzyme inhibition [1].

selectivity G9a SET7/9 SET8 off-target

Structural Rationalization of Binding via First-in-Class G9a Co-Crystal Structure

The discovery of UNC0224 provided the first high-resolution X-ray co-crystal structure of the G9a protein in complex with a small-molecule inhibitor (PDB ID: 3K5K) [1]. This structure revealed that the 7-dimethylaminopropoxy side chain of UNC0224 occupies the lysine-binding channel of the G9a SET domain, a binding mode that was not structurally validated for the earlier quinazoline analog BIX-01294 at the time [2]. In contrast, other tool compounds such as BIX-01294 lacked this foundational structural data upon their initial description, which limited a clear understanding of their binding interactions and impeded rational, structure-guided optimization [3]. The 3K5K structure served as the blueprint for all subsequent structure-based design efforts that yielded more potent and drug-like G9a inhibitors like UNC0638 and UNC0642 [4].

X-ray crystallography G9a co-crystal structure binding mode structure-based drug design

Potent Inhibition of GLP (EHMT1) with a Discernible Selectivity Ratio

UNC0224 is a dual inhibitor of G9a (EHMT2) and GLP (EHMT1), two closely related histone methyltransferases that form a heterodimeric complex. In peptide-based methyltransferase assays, UNC0224 exhibits a defined selectivity ratio between the two targets, showing an IC50 of 15 nM for G9a and an IC50 of 190 nM for GLP, which translates to a 12.7-fold selectivity for G9a over GLP . This is in contrast to more advanced chemical probes like UNC0638, which are reported to have nearly equipotent IC50 values of <15 nM for G9a and 19 nM for GLP, providing a different experimental tool for distinguishing functional contributions of each enzyme [1]. The availability of a tool compound with a clear, albeit modest, intra-family selectivity ratio allows researchers to probe the specific contribution of G9a in a heterodimeric context, which is not possible with a fully equipotent dual inhibitor.

GLP inhibitor EHMT1 selectivity ratio dual inhibition

Cell-Based Target Engagement and Epigenetic Selectivity Validation

UNC0224's target engagement in a cellular context has been quantitatively validated by its ability to reduce the global levels of H3K9 dimethylation (H3K9me2), the specific product of G9a/GLP methyltransferase activity. In HeLa cells, treatment with UNC0224 at a concentration of 1 μM resulted in a dose-dependent reduction of global H3K9me2 levels by up to 80%, as measured by western blot . Importantly, this treatment did not produce significant changes in other histone methylation marks, including H3K4me2, H3K9me3, or H3K27me3, confirming its on-target epigenetic selectivity in a living cell system . While a direct comparator for the exact magnitude of H3K9me2 reduction is not available in the same study, the validated cellular potency at 1 μM (a 66-fold multiple of its biochemical IC50) demonstrates effective cell permeability and target engagement, a significant advancement over the prototype BIX-01294, which typically requires concentrations of 4-5 μM or higher to achieve similar effects and is associated with greater toxicity [1].

cellular potency H3K9me2 target engagement epigenetics

Optimal Research and Industrial Application Scenarios for UNC0224 Based on Evidence Differentiation


In Vitro and Cellular G9a Target Validation Studies Requiring a Validated and Selective Chemical Probe

UNC0224 is ideally suited for target validation studies in cancer biology and epigenetics research. Its >1,000-fold selectivity for G9a over SET7/9 and SET8, combined with its validated, clean cellular epigenetic profile (80% reduction in H3K9me2 at 1 μM without altering other histone marks), ensures that observed phenotypes can be confidently attributed to G9a/GLP inhibition rather than off-target activity . This makes it a superior choice for initial mechanistic studies compared to less selective or less well-characterized alternatives [1].

Structure-Based Drug Design and Computational Chemistry for G9a/GLP Inhibitors

The availability of the first high-resolution G9a co-crystal structure (PDB ID: 3K5K) with UNC0224 provides an unparalleled resource for structure-based drug design, molecular docking studies, and SAR analysis . Researchers and computational chemists can use this validated binding mode to guide the rational design of novel G9a inhibitors or to understand the structural basis of resistance mutations. This foundational structural data is not available for the prototype BIX-01294 and is a key differentiator for projects focused on optimizing G9a-binding compounds [1].

Dissecting the Differential Roles of G9a (EHMT2) versus GLP (EHMT1) in Heterodimeric Complexes

UNC0224's unique 12.7-fold selectivity for G9a over GLP in peptide-based assays provides a specific tool for functional studies where distinguishing the contributions of these two closely related enzymes is critical . In contrast to equipotent dual inhibitors like UNC0638, using UNC0224 allows researchers to probe biological systems for phenotypes that are uniquely driven by G9a catalytic activity, thereby enabling a more nuanced understanding of the G9a-GLP heterodimer function [1].

Assay Development and High-Throughput Screening (HTS) as a Positive Control

Due to its well-characterized, potent, and selective inhibition profile (IC50 = 15 nM; Ki = 2.6 nM), UNC0224 serves as an excellent positive control compound for developing and validating new biochemical or cellular assays for G9a methyltransferase activity . Its robust performance and extensive characterization in the literature make it a reliable benchmark for screening campaigns aimed at identifying novel G9a/GLP inhibitors or assessing the G9a-specific activity of new chemical entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC0224

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.